N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiomorpholine ring, a phthalazinone moiety, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of action
The compounds contain structural features such as the oxadiazole and phthalazine rings, which are known to exhibit various biological activities . For instance, oxadiazole derivatives have been reported to possess anti-infective properties . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological target. In the case of oxadiazole derivatives, their anti-infective activity could be due to their interaction with certain enzymes or receptors in the infectious organisms . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazinone core, followed by the introduction of the thiomorpholine ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-methylphenyl)benzene sulfonamide: This compound shares a similar aromatic structure but differs in its functional groups and overall reactivity.
1-(3-methylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide: This compound also contains a thiomorpholine ring but has different substituents and applications.
Uniqueness
N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for developing new materials and drugs.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-6-8-16(9-7-15)22-19(26)14-25-21(27)18-5-3-2-4-17(18)20(23-25)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTHPEFOBONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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